molecular formula C8H9Cl2N3O2 B2723210 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243512-84-5

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Cat. No.: B2723210
CAS No.: 2243512-84-5
M. Wt: 250.08
InChI Key: UPIFLLGLRLBTRE-UHFFFAOYSA-N
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Description

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;;/h2-4H,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIFLLGLRLBTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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